5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Overview
Description
This compound is a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis and characterization of this compound have been discussed in various studies .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies .Chemical Reactions Analysis
Due to the stronger electronegativity of oxygen, the compound could be more prone to a nucleophilic reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in several studies .Scientific Research Applications
Structural Analysis and Synthesis
- Huang et al. (2021) explored the synthesis and crystal structure of compounds related to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid. The study focused on confirming the structures through spectroscopy and X-ray diffraction, offering insights into the molecular architecture of such compounds (Huang et al., 2021).
- Takagi and Yamakawa (2013) investigated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, highlighting a method involving Pd-catalyzed borylation, which is significant for the synthesis of compounds related to this compound (Takagi & Yamakawa, 2013).
Physicochemical Properties
- Liao et al. (2022) conducted a study on the density functional theory (DFT) calculations of related molecular structures, which provides valuable information on the physicochemical properties of compounds similar to this compound (Liao et al., 2022).
Molecular Structure and Conformational Analysis
- Wu et al. (2021) explored the molecular structure and vibrational properties of compounds related to this compound. This research aids in understanding the conformational behavior and stability of such molecular structures (Wu et al., 2021).
Applications in Polymer Synthesis
- Welterlich et al. (2012) described the synthesis and characteristics of polymers containing units structurally similar to this compound. This indicates the potential application of such compounds in the development of novel polymers (Welterlich, Charov, & Tieke, 2012).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through reversible covalent interactions .
Mode of Action
Boronic acids and their esters are known to form reversible covalent bonds with various biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids and their esters are often used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters in aqueous solutions, such as physiological conditions, can be a critical factor influencing their bioavailability .
Result of Action
The ability of boronic acids and their esters to form reversible covalent bonds with various biological targets can lead to changes in the function of these targets .
Action Environment
The stability of boronic acids and their esters can be influenced by factors such as ph, with hydrolysis rates considerably accelerated at physiological ph .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZRZHOUXZZBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682222 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779335-05-6 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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